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Abstract
Carthamone, also known as Carthamin, is the characteristic red quinochalcone C-glycoside

pigment isolated from the florets of Safflower (Carthamus tinctorius L.).[1][2] Beyond its

traditional use as a natural dye in food and cosmetics, Carthamone is gaining attention for its

diverse pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic

effects.[1][3] Accurate and reliable quantification of Carthamone is crucial for quality control of

herbal preparations, pharmacological studies, and the development of new therapeutic agents.

This document provides two standardized protocols for the quantification of Carthamone: a

robust and widely accessible Reversed-Phase High-Performance Liquid Chromatography with

UV detection (RP-HPLC-UV) method, and a highly sensitive Ultra-Performance Liquid

Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level

analysis. Detailed experimental procedures, validation parameters, and data presentation are

included to facilitate adoption and implementation in a research or quality control setting.

Protocol 1: Quantification of Carthamone by RP-
HPLC-UV
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This protocol describes a simple, precise, and accurate method for the quantification of

Carthamone using RP-HPLC with UV-visible detection, adapted from established methods.[3]

Principle
Carthamone is extracted from the dried petals of Carthamus tinctorius using methanol. The

extract is then separated on a C18 reversed-phase column using an isocratic mobile phase.

Quantification is achieved by measuring the absorbance at 520 nm and comparing the peak

area to a calibration curve prepared from a certified Carthamone standard.

Materials and Reagents
Carthamone certified reference standard

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Water (HPLC grade or ultrapure)

Formic acid or Acetic acid (for pH adjustment, optional)

Dried petals of Carthamus tinctorius

0.45 µm Syringe filters

Instrumentation
Analytical balance

Ultrasonic bath

Vortex mixer

Centrifuge

HPLC system equipped with:

Quaternary or Isocratic pump
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Autosampler or Manual injector (20 µL loop)

Column oven

UV-Vis or Diode Array Detector (DAD)

Chromatography Data Station (CDS) software

Lichrospher 100 RP-18e column (250 mm x 4.6 mm, 5 µm) or equivalent

Experimental Protocol
1.4.1. Standard Solution Preparation

Stock Solution (15 µg/mL): Accurately weigh 1.5 mg of Carthamone reference standard and

dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure

complete dissolution.

Calibration Standards (60 ng/mL to 420 ng/mL): Prepare a series of calibration standards by

appropriately diluting the stock solution with the mobile phase.[3] A suggested range is 60,

120, 180, 240, 300, 360, and 420 ng/mL.

1.4.2. Sample Preparation (Extraction)

Accurately weigh 1.0 g of powdered, dried C. tinctorius petals into a centrifuge tube.

Add 25 mL of methanol.

Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.

Centrifuge the mixture at 4000 rpm for 10 minutes.

Carefully collect the supernatant.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

1.4.3. Chromatographic Conditions

Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 µm)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1231511?utm_src=pdf-body
https://biointerfaceresearch.com/wp-content/uploads/2023/01/BRIAC135.441.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: Methanol:Water (45:55, v/v)[3] or Acetonitrile:Methanol:Water (30:10:60, v/v)

with pH adjusted to 3.[4]

Elution Mode: Isocratic

Flow Rate: 1.0 mL/min[3]

Column Temperature: Ambient

Detection Wavelength: 520 nm[3]

Injection Volume: 20 µL

1.4.4. Analysis and Calculation

Inject the prepared standard solutions to construct a calibration curve by plotting peak area

against concentration.

Inject the prepared sample solutions.

Identify the Carthamone peak in the sample chromatogram by comparing its retention time

with that of the standard (approximately 6.0 min).[3]

Calculate the concentration of Carthamone in the sample using the regression equation

from the calibration curve.

Protocol 2: High-Sensitivity Quantification by UPLC-
MS/MS (Proposed Method)
This protocol outlines a proposed method for the ultra-sensitive quantification of Carthamone,

particularly in biological matrices where concentrations are low. It combines the superior

separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass

spectrometry.

Principle
After extraction, samples are separated on a sub-2 µm particle column for rapid and high-

resolution chromatography. The analyte is then ionized, typically using Electrospray Ionization
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(ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode. MRM allows for highly selective quantification by monitoring a specific

precursor-to-product ion transition for Carthamone, minimizing matrix interference.[5]

Materials and Reagents
All reagents listed in Protocol 1.

Formic acid (LC-MS grade).

Internal Standard (IS), if available (e.g., a structurally similar, stable isotope-labeled

compound).

Instrumentation
UPLC system

Triple Quadrupole Mass Spectrometer with an ESI source

UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

Experimental Protocol
2.4.1. Standard and Sample Preparation Prepare standard and sample solutions as described

in Protocol 1, but use LC-MS grade solvents and dilute to a lower concentration range

appropriate for the instrument's sensitivity (e.g., 0.1 - 100 ng/mL).

2.4.2. UPLC-MS/MS Conditions (Starting Point)

Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions

and equilibrate.
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Injection Volume: 5 µL.

2.4.3. Mass Spectrometry Conditions (To be Optimized)

Ionization Mode: ESI Positive or Negative (to be determined by infusion).

Capillary Voltage: 3.0 kV.

Source Temperature: 150 °C.

Desolvation Temperature: 400 °C.

MRM Transition: The specific precursor ion (e.g., [M+H]+ or [M-H]- for Carthamone,

C₄₃H₄₂O₂₂) and its most stable product ions must be determined by direct infusion of a

standard solution. Collision energy and other parameters should be optimized for maximum

signal intensity.

Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from published studies for the RP-HPLC-UV

method.

Table 1: Summary of Validation Parameters for Carthamone Quantification by HPLC-UV

Validation Parameter Performance Metric Reference

Linearity Range 60 - 420 ng/mL [3]

Correlation Coefficient (r²) > 0.997 [3]

Limit of Detection (LOD) 45 ng/mL [3]

Limit of Quantification (LOQ) 60 ng/mL [3]

Recovery 98.1% - 101.5% [3][4]

Precision (Intra-day %RSD) 0.039% [3]

| Precision (Inter-day %RSD) | 0.032% |[3] |
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Table 2: Comparison of Published HPLC-UV Chromatographic Conditions

Parameter Method A Method B

Column
Lichrospher 100 RP-18e
(250x4.6mm, 5µm)

Alltima C18 (150x4.6mm,
5µm)

Mobile Phase Methanol:Water (45:55)
Acetonitrile:Methanol:Water

(30:10:60)

pH Adjustment Not specified Adjusted to pH 3

Flow Rate 1.0 mL/min Not specified, likely 1.0 mL/min

Detection 520 nm Not specified, likely ~520 nm

Retention Time ~6.0 min Not specified

| Reference |[3] |[4] |
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Caption: Workflow for Carthamone extraction and quantification.
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Proposed Biological Activity Pathway
Carthamone and related compounds in safflower have demonstrated hypolipidemic (lipid-

lowering) effects.[4][5] While a specific molecular signaling cascade is not fully elucidated, a

proposed mechanism involves the inhibition of cholesterol biosynthesis.[4] This can lead to a

reduction in key serum lipids, which is a critical therapeutic target for managing hyperlipidemia

and associated cardiovascular diseases.[6][7]

Mechanism of Action

Physiological Effects

Carthamone

Inhibition of Intracellular
Cholesterol Biosynthesis

exerts inhibitory effect on

Reduced Total Cholesterol (TC) Reduced Triglycerides (TG) Reduced LDL-C

Hypolipidemic Effect

Click to download full resolution via product page

Caption: Proposed mechanism for the hypolipidemic action of Carthamone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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